(Z)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-METHYL-3-PHENYL-2-PROPENAMIDE
Overview
Description
(Z)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-METHYL-3-PHENYL-2-PROPENAMIDE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structural features, which include an acetylamino sulfonyl group and a propenamide moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylamino Sulfonyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetylaminophenyl)sulfonamide.
Coupling Reaction: The intermediate is then coupled with 2-methyl-3-phenyl-2-propenoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-METHYL-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(Z)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-METHYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The acetylamino sulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The propenamide moiety may also participate in covalent bonding with nucleophilic residues in the target proteins, further enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetylaminophenyl)sulfonamide: Shares the acetylamino sulfonyl group but lacks the propenamide moiety.
2-Methyl-3-phenyl-2-propenoic acid: Contains the propenamide moiety but lacks the acetylamino sulfonyl group.
Uniqueness
(Z)-N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-METHYL-3-PHENYL-2-PROPENAMIDE is unique due to the combination of both the acetylamino sulfonyl group and the propenamide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-N-[4-(acetylsulfamoyl)phenyl]-2-methyl-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13(12-15-6-4-3-5-7-15)18(22)19-16-8-10-17(11-9-16)25(23,24)20-14(2)21/h3-12H,1-2H3,(H,19,22)(H,20,21)/b13-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHFFUIOCLWODO-SEYXRHQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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